![molecular formula C13H16ClFN2O B2546443 2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide CAS No. 2411178-46-4](/img/structure/B2546443.png)
2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide
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Overview
Description
2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been synthesized using a unique method.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide in lab experiments is its high potency and selectivity towards cancer cells and inflammation. However, its limitations include its high cost of synthesis and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide. These include:
1. Investigating its potential use in combination with other chemotherapy drugs for the treatment of cancer.
2. Studying its effects on other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Developing new synthesis methods to reduce the cost of production.
4. Conducting further studies to fully understand its mechanism of action and identify potential targets for drug development.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique synthesis method, potent activity, and selectivity towards cancer cells and inflammation make it a valuable candidate for further research and development.
Synthesis Methods
The synthesis of 2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with (2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid, followed by the addition of triethylamine and 1,1'-carbonyldiimidazole. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-17-7-6-11(16-12(18)8-14)13(17)9-2-4-10(15)5-3-9/h2-5,11,13H,6-8H2,1H3,(H,16,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQENMXMRUEHF-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC=C(C=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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